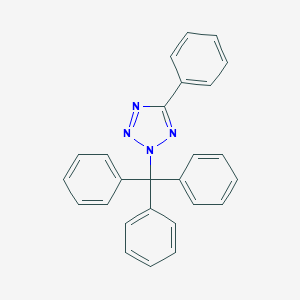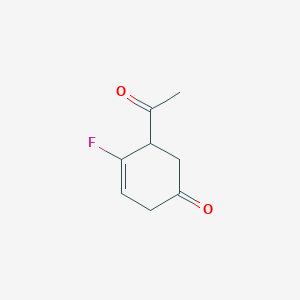
5-Acetyl-4-fluorocyclohex-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-4-fluorocyclohex-3-en-1-one (AFCHO) is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields. This compound belongs to the family of cyclohexenones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-Acetyl-4-fluorocyclohex-3-en-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes and other biological molecules. 5-Acetyl-4-fluorocyclohex-3-en-1-one has been found to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosinase, and β-glucuronidase. 5-Acetyl-4-fluorocyclohex-3-en-1-one has also been shown to disrupt the structure and function of cell membranes, leading to cell death.
Biochemische Und Physiologische Effekte
5-Acetyl-4-fluorocyclohex-3-en-1-one has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 5-Acetyl-4-fluorocyclohex-3-en-1-one inhibits the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 5-Acetyl-4-fluorocyclohex-3-en-1-one has also been found to inhibit the growth of several tumor cell lines, including MCF-7 and HeLa cells. In vivo studies have shown that 5-Acetyl-4-fluorocyclohex-3-en-1-one has analgesic and anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-Acetyl-4-fluorocyclohex-3-en-1-one has several advantages for lab experiments, including its high purity and stability. 5-Acetyl-4-fluorocyclohex-3-en-1-one is also relatively easy to synthesize, making it readily available for research purposes. However, 5-Acetyl-4-fluorocyclohex-3-en-1-one has some limitations, including its low solubility in water and some organic solvents. 5-Acetyl-4-fluorocyclohex-3-en-1-one is also sensitive to light and air, which can affect its stability.
Zukünftige Richtungen
5-Acetyl-4-fluorocyclohex-3-en-1-one has significant potential for future research in various fields. In medicinal chemistry, 5-Acetyl-4-fluorocyclohex-3-en-1-one could be further investigated as a lead compound for the development of new drugs with antibacterial, antifungal, and antitumor activities. In materials science, 5-Acetyl-4-fluorocyclohex-3-en-1-one could be used as a building block for the synthesis of novel materials with unique properties. In chemical biology, 5-Acetyl-4-fluorocyclohex-3-en-1-one could be used as a tool to study the mechanism of action of enzymes and other biological molecules. Further studies are also needed to fully understand the mechanism of action of 5-Acetyl-4-fluorocyclohex-3-en-1-one and its potential applications in various fields.
Conclusion
In conclusion, 5-Acetyl-4-fluorocyclohex-3-en-1-one is a chemical compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of 5-Acetyl-4-fluorocyclohex-3-en-1-one in various fields and to fully understand its mechanism of action.
Synthesemethoden
The synthesis of 5-Acetyl-4-fluorocyclohex-3-en-1-one involves the reaction of cyclohexenone with acetic anhydride and hydrofluoric acid. This reaction yields a mixture of isomers, which can be separated using column chromatography. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-4-fluorocyclohex-3-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, 5-Acetyl-4-fluorocyclohex-3-en-1-one has been investigated as a potential lead compound for the development of new drugs. 5-Acetyl-4-fluorocyclohex-3-en-1-one has been found to exhibit antibacterial, antifungal, and antitumor activities. In materials science, 5-Acetyl-4-fluorocyclohex-3-en-1-one has been used as a building block for the synthesis of novel materials with unique properties. In chemical biology, 5-Acetyl-4-fluorocyclohex-3-en-1-one has been used as a tool to study the mechanism of action of enzymes and other biological molecules.
Eigenschaften
CAS-Nummer |
145300-02-3 |
|---|---|
Produktname |
5-Acetyl-4-fluorocyclohex-3-en-1-one |
Molekularformel |
C8H9FO2 |
Molekulargewicht |
156.15 g/mol |
IUPAC-Name |
5-acetyl-4-fluorocyclohex-3-en-1-one |
InChI |
InChI=1S/C8H9FO2/c1-5(10)7-4-6(11)2-3-8(7)9/h3,7H,2,4H2,1H3 |
InChI-Schlüssel |
DNMACXVAEUXUHO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=O)CC=C1F |
Kanonische SMILES |
CC(=O)C1CC(=O)CC=C1F |
Synonyme |
3-Cyclohexen-1-one, 5-acetyl-4-fluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



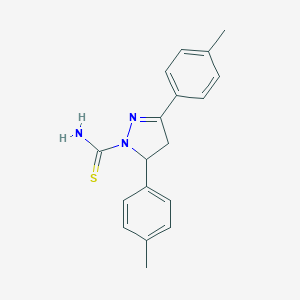
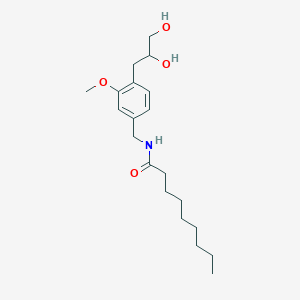
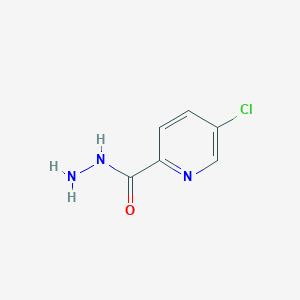
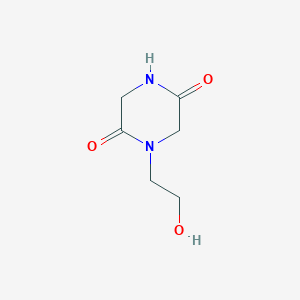
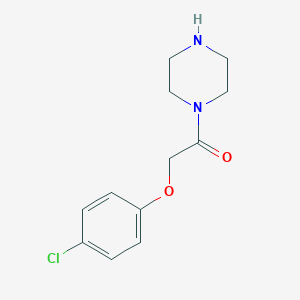
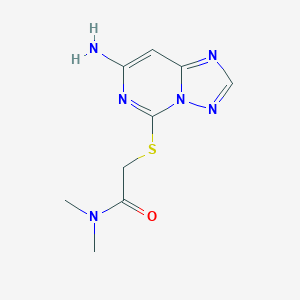
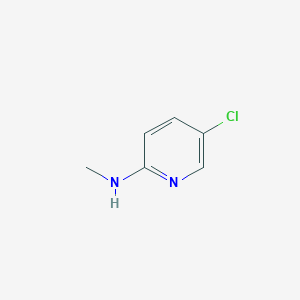
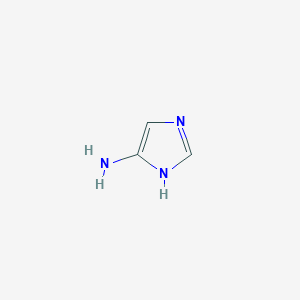
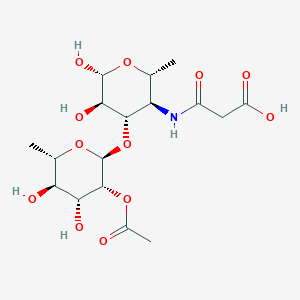
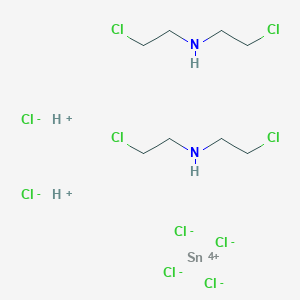
![1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride](/img/structure/B130585.png)
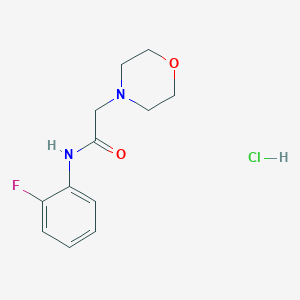
![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)
